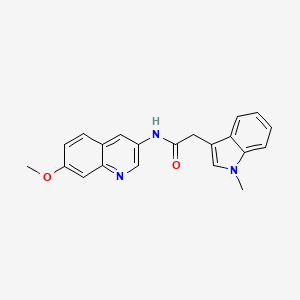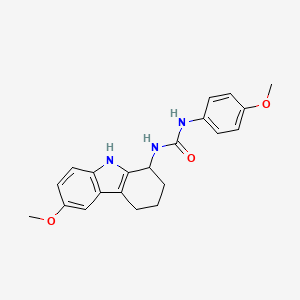![molecular formula C23H25N5O3 B14933654 N-[2-(1H-benzimidazol-2-yl)ethyl]-3-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]propanamide](/img/structure/B14933654.png)
N-[2-(1H-benzimidazol-2-yl)ethyl]-3-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(1H-BENZIMIDAZOL-2-YL)ETHYL]-3-[2,5-DIOXO-1-(2-PHENYLETHYL)-4-IMIDAZOLIDINYL]PROPANAMIDE is a complex organic compound characterized by its unique structure, which includes benzimidazole and imidazolidinyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-BENZIMIDAZOL-2-YL)ETHYL]-3-[2,5-DIOXO-1-(2-PHENYLETHYL)-4-IMIDAZOLIDINYL]PROPANAMIDE typically involves multiple steps, starting from commercially available precursors. The process often includes:
Formation of Benzimidazole Derivative: This step involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions to form the benzimidazole core.
Alkylation: The benzimidazole derivative is then alkylated using ethyl halides in the presence of a base such as potassium carbonate.
Formation of Imidazolidinyl Group: The imidazolidinyl group is introduced through a cyclization reaction involving a suitable diamine and a carbonyl compound.
Final Coupling: The final step involves coupling the benzimidazole and imidazolidinyl intermediates under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(1H-BENZIMIDAZOL-2-YL)ETHYL]-3-[2,5-DIOXO-1-(2-PHENYLETHYL)-4-IMIDAZOLIDINYL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the imidazolidinyl group can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, potassium carbonate.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced imidazolidinyl derivatives.
Substitution: Alkylated benzimidazole derivatives.
Applications De Recherche Scientifique
N-[2-(1H-BENZIMIDAZOL-2-YL)ETHYL]-3-[2,5-DIOXO-1-(2-PHENYLETHYL)-4-IMIDAZOLIDINYL]PROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of N-[2-(1H-BENZIMIDAZOL-2-YL)ETHYL]-3-[2,5-DIOXO-1-(2-PHENYLETHYL)-4-IMIDAZOLIDINYL]PROPANAMIDE involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole and imidazolidinyl groups can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, resulting in the desired biological effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[2-(1H-BENZIMIDAZOL-2-YL)ETHYL]-3-[2,5-DIOXO-1-(2-PHENYLETHYL)-4-IMIDAZOLIDINYL]BUTANAMIDE
- N-[2-(1H-BENZIMIDAZOL-2-YL)ETHYL]-3-[2,5-DIOXO-1-(2-PHENYLETHYL)-4-IMIDAZOLIDINYL]PENTANAMIDE
Uniqueness
N-[2-(1H-BENZIMIDAZOL-2-YL)ETHYL]-3-[2,5-DIOXO-1-(2-PHENYLETHYL)-4-IMIDAZOLIDINYL]PROPANAMIDE is unique due to its specific combination of benzimidazole and imidazolidinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C23H25N5O3 |
|---|---|
Poids moléculaire |
419.5 g/mol |
Nom IUPAC |
N-[2-(1H-benzimidazol-2-yl)ethyl]-3-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]propanamide |
InChI |
InChI=1S/C23H25N5O3/c29-21(24-14-12-20-25-17-8-4-5-9-18(17)26-20)11-10-19-22(30)28(23(31)27-19)15-13-16-6-2-1-3-7-16/h1-9,19H,10-15H2,(H,24,29)(H,25,26)(H,27,31) |
Clé InChI |
SFYRTNPGWRZZLQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCN2C(=O)C(NC2=O)CCC(=O)NCCC3=NC4=CC=CC=C4N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methanone](/img/structure/B14933573.png)
![N-[4-(acetylamino)phenyl]-2-(1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B14933578.png)

![4-(4-fluorophenyl)-N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}piperazine-1-carboxamide](/img/structure/B14933586.png)
![N-methyl-3-{[3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanoyl]amino}benzamide](/img/structure/B14933592.png)
![2-[1-(naphthalen-2-ylsulfonyl)pyrrolidin-2-yl]-1H-benzimidazole](/img/structure/B14933597.png)
![methyl 4-({[4-(2,5-difluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate](/img/structure/B14933613.png)
![5-methoxy-1-methyl-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1H-indole-3-carboxamide](/img/structure/B14933618.png)
![1-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-(2-methyl-1H-indol-3-yl)ethanone](/img/structure/B14933624.png)

![N-[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]-4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanamide](/img/structure/B14933630.png)
![N-[2-(4-carbamoylpiperidin-1-yl)-2-oxoethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B14933646.png)
![N-(1-benzylpiperidin-4-yl)-2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B14933657.png)
![N-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-4-(4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B14933658.png)
